molecular formula C10H12O3 B6600896 (2R)-2-(4-methoxyphenyl)propanoic acid CAS No. 4842-49-3

(2R)-2-(4-methoxyphenyl)propanoic acid

Cat. No. B6600896
CAS RN: 4842-49-3
M. Wt: 180.20 g/mol
InChI Key: KBDLTYNZHQRMQC-SSDOTTSWSA-N
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Description

(2R)-2-(4-methoxyphenyl)propanoic acid, also known as 2-methoxybenzoic acid (2MBA), is an organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a commonly used synthetic intermediate in the preparation of various compounds, and has been studied for its potential therapeutic effects.

Scientific Research Applications

2MBA has been studied for its potential therapeutic effects in various scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and antifungal properties, and has been studied for its potential to treat conditions such as cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential to inhibit the growth of certain bacteria and viruses, and to act as an insect repellent.

Mechanism of Action

The exact mechanism of action of 2MBA is still not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins, as well as by modulating the expression of certain genes. It has also been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
2MBA has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, proteins, and genes, as well as the modulation of certain metabolic pathways. It has also been found to possess anti-inflammatory, antioxidant, and antifungal properties, and to inhibit the growth of certain bacteria and viruses. Furthermore, it has been found to possess insect repellent properties.

Advantages and Limitations for Lab Experiments

The use of 2MBA in laboratory experiments has several advantages, including its low cost and its relative ease of synthesis. Additionally, it is a relatively safe compound, with no known toxic effects. However, there are some limitations to its use, such as its potential to interact with other compounds and its potential to cause adverse effects in certain organisms.

Future Directions

Given its potential therapeutic effects, 2MBA has a wide range of potential future directions. These include further research into its anti-cancer, anti-diabetic, and anti-Alzheimer’s disease properties, as well as its potential to act as an insect repellent. Additionally, further research into its potential to act as an antioxidant and its potential to inhibit the growth of certain bacteria and viruses is also warranted. Finally, further research into its potential to interact with other compounds and its potential to cause adverse effects in certain organisms is needed in order to fully understand its mechanism of action.

properties

IUPAC Name

(2R)-2-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDLTYNZHQRMQC-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-methoxyphenyl)propanoic acid

Synthesis routes and methods I

Procedure details

A mixture of p-methoxypropiophenone (2.39 g, 14.5 mmol), 90% lead(IV)acetate (6.45 g, 14.5 mmol), triethylorthoformate (15 ml) and 70% perchloric acid (1.2 ml. 29 mmol) was heated to 55° C. for 18 h. The mixture was cooled and the triethylorthoformate removed under reduced pressure. The residue was dissolved in CHCl3 and the remaining precipitate filtered off and discarded. The CHCl3 solution was then washed with water and evaporated to yield the crude ester. This crude ester product was dissolved in a 10% KOH 1:1 water:methanol solution, which was then refluxed for 3 h. After cooling the methanol was evaporated under reduced pressure and the aqueous solution washed with diethylether (3×25 ml). The aqueous solution was acidified with 2N H2SO4, then washed again with diethylether (3×25 ml). The combined fractions from the second ether wash were dried (Na2SO4) and evaporated to give the propionic acid (1.66 g, 63%).
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2.39 g
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6.45 g
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15 mL
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1.2 mL
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Yield
63%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1,1-dimethoxy-1-(4'-methoxyphenyl)-propane (2.89 g; 0.01 mol), calcium carbonate (1 g; 0.01 mol), methanol (7 ml) and water (3 ml) is refluxed for 35 hours. The reaction mixture is then cooled to 25° C. and worked up as described in Example 1a, there is so obtained the title product (1.69 g; 0.0094 mol). Yield, 94%; m.p. 55° C.
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2.89 g
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1 g
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7 mL
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3 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-1,1-dimethoxy-1-(4'-methoxyphenyl)-propane (2.89 g; 0.01 mol), potassium acetate (1.2 g; 0.012 mol) and n-butanol (40 ml) is heated to 115° C. for 32 hours. By following the procedure of Example 1a, there is obtained the title product (1.60 g; 0.0089 mol). Yield, 89%; m.p. 56°-57° C.
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2.89 g
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1.2 g
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40 mL
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Synthesis routes and methods IV

Procedure details

Into the cathode chamber of an electrolytic cell divided with a diaphragm (ceramic filter) was placed a solution of 10 mmols of methyl p-methoxyphenylacetate, 12 mmols of methyl iodide and 2.0 g of tetraethylammonium perchlorate in 30 ml of anhydrous dimethylacetamide. And the anode chamber was provided with a solution of 3.0 g of tetraethylammonium perchlorate in 20 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for both the anode electrode and the cathode electrode. After passing 1.5 F of electricity per mol of the methyl p-methoxyphenylacetate through the solution at -5° to 0° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methyl-p-methoxyphenylacetate in a yield of 81% and α-methyl-p-methoxyphenylacetic acid in a yield of 10%. The spectral data of the ester were as follows.
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2 g
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30 mL
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3 g
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20 mL
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